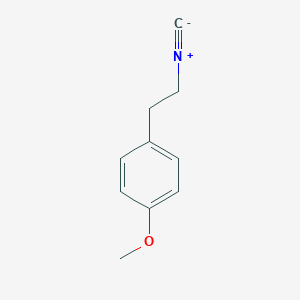
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, also known as (S)-THP, is a cyclic compound that has been used in various scientific research applications. It is a chiral molecule that has both a cis and trans isomer, but the (S)-THP isomer is the one that is most commonly studied.
Wirkmechanismus
The mechanism of action of (S)-THP is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and DNA methyltransferases, which are involved in epigenetic regulation. (S)-THP has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
(S)-THP has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of histone deacetylases. (S)-THP has also been shown to modulate the activity of neurotransmitter receptors, which may have implications for the treatment of neurological disorders. Additionally, (S)-THP has been shown to have anti-inflammatory and immunomodulatory effects, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-THP has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific molecular targets. However, (S)-THP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Additionally, (S)-THP may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on (S)-THP. One area of research is the development of more efficient and selective synthesis methods for (S)-THP. Another area of research is the identification of new molecular targets for (S)-THP, which may lead to the discovery of new therapeutic applications. Additionally, the development of new formulations and delivery methods for (S)-THP may improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of (S)-THP can be achieved through various methods, but the most common one is the asymmetric hydrogenation of pyrrole-2-carboxylic acid. This method involves the use of a chiral catalyst to selectively hydrogenate the pyrrole ring, resulting in the formation of (S)-THP as the major product. Other methods include the reduction of pyrrole-2-carbaldehyde with sodium borohydride and the reduction of pyrrole-2-carboxylic acid with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(S)-THP has been used in various scientific research applications, including drug discovery, organic synthesis, and chemical biology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. (S)-THP has also been used as a chiral building block in the synthesis of complex natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
118608-30-3 |
|---|---|
Produktname |
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(8S)-1,3,5,6,7,8-hexahydropyrrolizin-2-one |
InChI |
InChI=1S/C7H11NO/c9-7-4-6-2-1-3-8(6)5-7/h6H,1-5H2/t6-/m0/s1 |
InChI-Schlüssel |
SUDPHUUFVZFKBR-LURJTMIESA-N |
Isomerische SMILES |
C1C[C@H]2CC(=O)CN2C1 |
SMILES |
C1CC2CC(=O)CN2C1 |
Kanonische SMILES |
C1CC2CC(=O)CN2C1 |
Synonyme |
1H-Pyrrolizin-2(3H)-one,tetrahydro-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



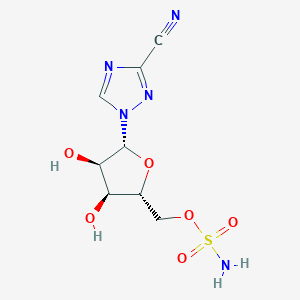

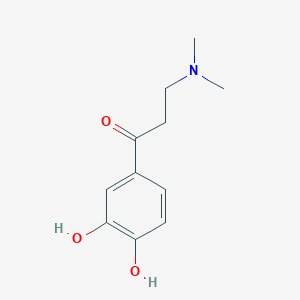

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
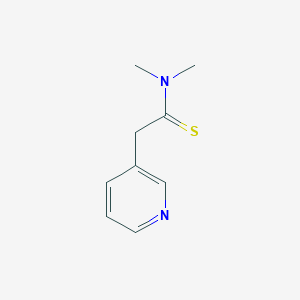
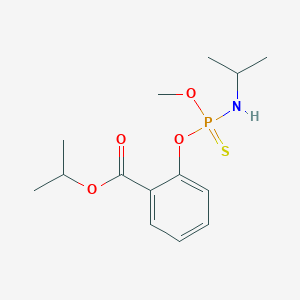
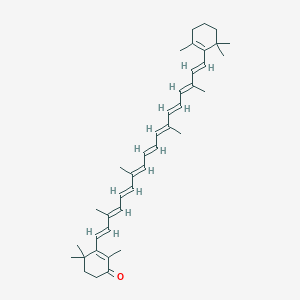
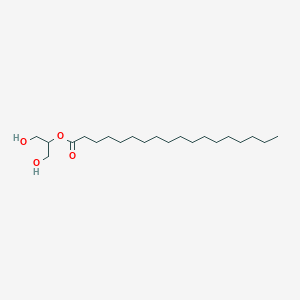
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)


